Product packaging for Cinnamyl Acetate(Cat. No.:CAS No. 103-54-8)

Cinnamyl Acetate

Cat. No.: B086382
CAS No.: 103-54-8
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-VMPITWQZSA-N
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Description

Cinnamyl acetate (IUPAC name: 3-phenylprop-2-enyl acetate, CAS Registry Number: 103-54-8) is a naturally occurring flavor compound belonging to the cinnamyl ester family, characterized by a sweet, balsamic, and floral-fruity fragrance . With a molecular formula of C11H12O2 and a molecular weight of 176.21 g·mol−1, it is a clear, colorless to pale yellow mobile liquid at 20°C . Its key physical properties include a density of 1.051 - 1.055 g/mL and a refractive index (nD20) of 1.5390 - 1.5440 . This compound is a valuable ingredient and subject of study across multiple research fields. In the flavor and fragrance industry , it is extensively used as a key component in brown flavors such as caramel, cinnamon, and vanilla, as well as in fruit flavors including apple, cherry, and tropical varieties, where it adds depth and rounds out angular profiles . Its applications extend to the cosmetics and personal care industry due to its pleasant odor and documented antioxidant, antibacterial, and anti-inflammatory properties, highlighting its potential in therapeutic and healthcare product formulations . From a green chemistry and biotechnology perspective, this compound is a prime candidate for the development of sustainable production methods. While it can be synthesized through traditional chemical means, recent research focuses on innovative enzymatic catalysis and microbial biosynthesis to create more efficient and environmentally friendly processes . For instance, advanced methods like ultrasound-assisted enzymatic synthesis using immobilized lipases have achieved high yields (96.6%) in short timeframes, offering a cleaner alternative to conventional synthesis that often requires strong acids, high temperatures, and generates toxic by-products . Regulatory bodies have extensively reviewed its safety profile. It is designated as "Generally Recognized as Safe" (GRAS) by the FEMA (FEMA 2293) for use as a flavoring agent in food, and this assessment is supported by the EFSA and JECFA . The compound is for research and industrial application purposes only. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B086382 Cinnamyl Acetate CAS No. 103-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] acetate
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InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
Source PubChem
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InChI Key

WJSDHUCWMSHDCR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
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Isomeric SMILES

CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
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Molecular Formula

C11H12O2
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DSSTOX Substance ID

DTXSID501020828
Record name 3-Phenylallyl acetate
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Molecular Weight

176.21 g/mol
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour
Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
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Record name Cinnamyl acetate
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Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl acetate
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Density

1.047-1.054
Record name Cinnamyl acetate
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CAS No.

21040-45-9, 103-54-8
Record name trans-Cinnamyl acetate
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Record name Acetic acid, cinnamyl ester
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Record name 3-Phenylallyl acetate
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Record name Cinnamyl acetate
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Record name CINNAMYL ACETATE
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Occurrence, Isolation, and Biosynthesis of Cinnamyl Acetate

Natural Occurrence and Distribution in Botanical Sources

Cinnamyl acetate (B1210297) is found in a variety of plants, contributing to their characteristic aromas. Its presence is most notable in species of the Cinnamomum genus, but it is also a key aromatic component in several other fruits and flowers.

Cinnamomum Species (e.g., Cinnamomum zeylanicum, Cinnamomum osmophloeum, Cinnamomum aromaticum)

The essential oils derived from various parts of Cinnamomum trees are rich sources of cinnamyl acetate, although the concentration can vary significantly between species and the specific plant part.

Cinnamomum zeylanicum (Ceylon Cinnamon): In the fresh bark of C. zeylanicum, this compound can be found in concentrations ranging from 2,800 to 51,000 parts per million (ppm). wikipedia.orgtechvina.comperfumerflavorist.com While the bark oil is predominantly composed of cinnamaldehyde (B126680), the essential oils of the fruit, fruit stalk, and flowers contain (E)-cinnamyl acetate as their major component. researchgate.netacs.org Specifically, one analysis of the flower oil identified (E)-cinnamyl acetate at a concentration of 41.98%. acs.org The fruit stalk oil also contains a significant amount, with one study reporting 36.59% (E)-cinnamyl acetate.

Cinnamomum osmophloeum (Indigenous Cinnamon): This species, native to Taiwan, is known for having various chemotypes with distinct chemical profiles. mdpi.com this compound is a key constituent in several of these. nih.gov In some cases, it is the dominant compound, leading to the classification of a "this compound type" chemotype. mdpi.comgavinpublishers.com Leaf oils from this species have been found to contain trans-cinnamyl acetate, and it is also a component of the hydrosol, with one study finding it at 7.57%. wikipedia.orgnih.gov

Cinnamomum aromaticum (Cassia): Also known as Cinnamomum cassia, this species contains this compound, which has been isolated from its bark. researchgate.net The content in Vietnamese Cassia oil typically ranges from 2-6%. techvina.comperfumerflavorist.com

Table 1: Occurrence of this compound in Cinnamomum Species

Species Plant Part Reported Concentration of this compound
Cinnamomum zeylanicum Fresh Bark 2,800–51,000 ppm wikipedia.orgtechvina.comperfumerflavorist.com
Flower Oil 41.98% acs.org
Fruit Stalk Oil 36.59%
Cinnamomum osmophloeum Leaf Oil Major component in certain chemotypes mdpi.comgavinpublishers.com
Hydrosol 7.57% nih.gov
Cinnamomum aromaticum (Cassia) Bark Oil (Vietnamese) 2–6% techvina.comperfumerflavorist.com

Other Plant Sources (e.g., Guava, Hyacinth, Daffodil, Prunus mume blossoms)

Beyond the cinnamon family, this compound lends its characteristic scent to a diverse array of plants.

Guava (Psidium guajava): this compound is considered one of the important aroma volatiles in guava fruits, contributing to its sweet and floral notes. notulaebotanicae.roscielo.br It is often found alongside other esters and C6 aldehydes that define the fruit's complex aroma profile. scielo.brredalyc.orgtandfonline.com

Hyacinth (Hyacinthus orientalis): This fragrant flower contains this compound as part of its complex scent profile. pellwall.comperfumerflavorist.com Headspace analysis of blue hyacinth has detected this compound in proportions of 0.2% to 0.5% of the total volatile compounds. pellwallhelp.comblogspot.com

Daffodil (Narcissus): The fragrance of daffodils also includes this compound as a component. sprchemical.comsci-hub.seperflavory.com

Prunus mume Blossoms (Japanese Apricot): this compound is a key aroma compound in the blossoms of various Prunus mume cultivars. actahort.orgnih.gov Its presence, along with compounds like benzyl (B1604629) acetate and eugenol (B1671780), contributes to the distinct floral scents of different varieties, particularly those with pink flowers. mdpi.comfrontiersin.org

Identification of Chemotypes Containing this compound

The concept of chemotypes is especially pertinent to Cinnamomum osmophloeum. A chemotype refers to a chemical variation within a single species where different individuals produce different major chemical constituents in their essential oils. mdpi.com

Research has identified several distinct chemotypes of C. osmophloeum based on the dominant compound in their leaf essential oils. mdpi.comnih.govgavinpublishers.com Among these are the cinnamaldehyde type, linalool (B1675412) type, and camphor (B46023) type. mdpi.com Notably, a "this compound type" has been classified, in which this compound is the most abundant component. mdpi.com Additionally, a "cinnamaldehyde/cinnamyl acetate type" exists, containing significant amounts of both compounds. mdpi.comagriculturejournals.czcabidigitallibrary.org The identification of these chemotypes is crucial for standardizing essential oils for various applications, as the aromatic and biological properties can differ substantially between them. mdpi.com

Extraction and Purification Methodologies from Natural Sources

The isolation of this compound from its natural botanical sources involves various extraction and purification techniques, ranging from traditional methods to more advanced, selective technologies.

Traditional Solvent Extraction Techniques

Traditional methods for obtaining essential oils and their components, like this compound, often rely on solvent extraction or distillation.

Solvent Extraction: This method involves using organic solvents of varying polarities, such as n-hexane or ethanol (B145695), to dissolve the aromatic compounds from the plant material. mdpi.comrsc.org The plant material, often powdered, is mixed with the solvent, and after a period of extraction, the solvent is filtered and evaporated, typically under reduced pressure, to yield a concentrated extract. mdpi.com For example, a sequential extraction of Cinnamomum cassia using dichloromethane (B109758) (DCM), followed by other solvents, showed that the DCM extract contained a high concentration of E-cinnamaldehyde and other compounds, including cinnamyl alcohol. rsc.org

Distillation: Hydrodistillation and steam distillation are common methods where steam is passed through the plant material, causing the volatile compounds to evaporate. The resulting vapor is then condensed and collected. The essential oil, which contains this compound, separates from the aqueous layer (hydrosol). acs.orgkaust.edu.sa

These traditional methods are effective but can be non-selective and energy-intensive.

Advanced Separation Techniques (e.g., Adsorption onto β-Cyclodextrin Polyurethane Polymer)

To achieve higher purity and more selective separation, advanced techniques have been developed. A notable example is the use of β-cyclodextrin polyurethane (CDPU) polymers for separating this compound from cinnamaldehyde, two compounds that often coexist in cinnamon oil. rsc.orgrsc.org

β-Cyclodextrins are cyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to form inclusion complexes with "guest" molecules of a suitable size and shape, like this compound. rsc.org

In this technique, a crosslinked polymer of β-cyclodextrin and polyurethane is synthesized to create a selective adsorbent. rsc.orgrsc.org When a mixture containing this compound and cinnamaldehyde is passed through this polymer, the CDPU shows a superior affinity for this compound. rsc.org This selectivity is attributed to a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions between the this compound molecule and the cyclodextrin (B1172386) cavity. rsc.orgrsc.org

After the selective adsorption of this compound, it can be recovered from the polymer, which can then be regenerated and reused for multiple cycles while maintaining high adsorption and separation efficiency. rsc.org This method represents a more targeted and potentially sustainable approach to purifying this compound from complex natural extracts. rsc.orgrsc.org

Table of Mentioned Compounds

Compound Name
(E)-Cinnamyl acetate
3-phenylpropyl acetate
4-allylphenol
Amyl acetate
Benzaldehyde
Benzoyl cyanide
Benzyl acetate
Benzyl alcohol
Benzyl benzoate
C6 aldehydes
Camphor
Cinnamaldehyde
Cinnamic acid
Cinnamyl alcohol
Coumarin
E-cinnamaldehyde
Eugenol
Hexanal
Linalool
Methyl salicylate
o-methoxycinnamaldehyde
trans-Cinnamaldehyde

Biosynthetic Pathways of this compound

This compound's formation, both in the natural world and through biotechnological methods, is a subject of significant scientific interest. The biosynthetic routes to this aromatic ester are diverse, beginning with fundamental metabolic pathways in plants and extending to sophisticated metabolic engineering in microorganisms. These pathways underscore the compound's importance as a valuable flavor and fragrance agent.

Shikimate Pathway and this compound Formation

The biosynthesis of this compound in plants originates from the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the production of aromatic amino acids. mdpi.comnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govgacbe.ac.in A series of seven enzymatic reactions ensues, culminating in the formation of chorismate, a critical branch-point intermediate. mdpi.comgacbe.ac.in

From chorismate, the pathway leads to the synthesis of L-phenylalanine, the primary precursor for a vast array of phenylpropanoids, including this compound. mdpi.com The conversion of L-phenylalanine to this compound involves several key enzymatic steps:

Deamination: L-phenylalanine is first converted to cinnamic acid through a non-oxidative deamination reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comasm.org

CoA Ligation: Cinnamic acid is then activated by conversion to its coenzyme A (CoA) thioester, cinnamoyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL). asm.orgresearchgate.net

Reduction to Aldehyde: Cinnamoyl-CoA is subsequently reduced to cinnamaldehyde.

Reduction to Alcohol: Cinnamaldehyde is then reduced to cinnamyl alcohol by cinnamyl alcohol dehydrogenase (CAD). frontiersin.org

Esterification: Finally, this compound is formed through the esterification of cinnamyl alcohol with an acetyl group, a reaction often involving an acetyltransferase. sci-hub.se

This sequence of reactions highlights the direct link between primary metabolism (shikimate pathway) and the synthesis of specialized secondary metabolites like this compound in plants.

Enzymatic Esterification in Planta

The final step in the biosynthesis of this compound in plants is the enzymatic esterification of cinnamyl alcohol. sci-hub.se This reaction is catalyzed by specific enzymes known as alcohol acyltransferases (AATs), which facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to cinnamyl alcohol.

While the overarching pathway is understood, the specific AATs responsible for this compound formation can vary between plant species. Research has focused on identifying and characterizing these enzymes to better understand the regulation of floral scents and flavors. For instance, studies in various plants have identified AATs with activity towards a range of alcohols, including cinnamyl alcohol. The expression and activity of these enzymes are often developmentally regulated, peaking during stages when the plant is most aromatic, such as during flowering, to attract pollinators.

The enzymatic synthesis of this compound can also be achieved in vitro using isolated lipases. wikipedia.orgbiochemjournal.com Lipases, such as those from Pseudomonas fluorescens, can catalyze the transesterification reaction between cinnamyl alcohol and an acyl donor like vinyl acetate or ethyl acetate to produce this compound. wikipedia.orgbiochemjournal.com This biocatalytic approach offers a green alternative to chemical synthesis. biochemjournal.com

De Novo Biosynthesis in Engineered Microorganisms (e.g., Escherichia coli)

The demand for natural flavors and fragrances has driven the development of microbial cell factories for the production of compounds like this compound. Escherichia coli is a commonly used host for this purpose due to its well-characterized genetics and rapid growth. researchgate.netsci-hub.se The de novo biosynthesis of this compound in engineered E. coli involves the introduction of a heterologous pathway that mirrors the one found in plants. sci-hub.se

A typical strategy involves engineering E. coli to:

Overproduce L-phenylalanine: The native shikimate pathway in E. coli is often engineered to enhance the production of the precursor L-phenylalanine. researchgate.netsci-hub.se This can be achieved by overexpressing feedback-resistant mutants of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase) and chorismate mutase/prephenate dehydratase. researchgate.netsci-hub.se

Introduce the Phenylpropanoid Pathway: Genes encoding the necessary enzymes from plants or other organisms are introduced into E. coli. This includes:

Phenylalanine ammonia-lyase (PAL) to convert L-phenylalanine to cinnamic acid. sci-hub.se

A carboxylic acid reductase (CAR) to convert cinnamic acid to cinnamaldehyde. sci-hub.se

An alcohol dehydrogenase (ADH) or aldo-keto reductase to reduce cinnamaldehyde to cinnamyl alcohol. ijournals.cn

An alcohol acetyltransferase (ATF), such as ATF1 from Saccharomyces cerevisiae, to catalyze the final esterification step to form this compound. sci-hub.senih.gov

Researchers have successfully constructed artificial pathways in E. coli for the production of this compound from glucose. sci-hub.se By optimizing the expression of these enzymes and addressing metabolic bottlenecks, significant titers of this compound have been achieved. For example, one study reported a production of 627 mg/L of this compound by overexpressing specific reductases and kinases to enhance the metabolic flux through the shikimate pathway. sci-hub.se

Table of Engineered Strains and Production Titers

StrainKey Overexpressed GenesSubstrateProduct Titer (mg/L)Reference
E. coli SK02aroGfbr, pheAfbr, PA2, CAR, Sfp, ATF1Glucose436 sci-hub.se
E. coli SK03aroGfbr, pheAfbr, PA2, CAR, Sfp, ATF1, YjgBGlucose488 sci-hub.se
E. coli SK04aroGfbr, pheAfbr, PA2, CAR, Sfp, ATF1, YjgB, YdiB, AroKGlucose627 sci-hub.se

This metabolic engineering approach provides a sustainable and scalable platform for the production of this compound, offering an alternative to traditional extraction from plants or chemical synthesis. sci-hub.se

Biological Activities and Associated Mechanisms of Action

Antimicrobial Activities

Cinnamyl acetate (B1210297), often as a component of cinnamon essential oil, has demonstrated notable antimicrobial effects against a variety of microorganisms. jptcp.comnih.govtaylorandfrancis.com While its activity can be influenced by its concentration and the specific microbial strain, research has consistently highlighted its potential as a natural antimicrobial agent. who.intmdpi.com

Antibacterial Effects

The antibacterial properties of cinnamyl acetate have been investigated against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. cabidigitallibrary.orgrjppd.orgherts.ac.uk

Studies have shown that this compound, primarily as a constituent of cinnamon extracts and essential oils, is effective against several Gram-positive bacteria. These include Staphylococcus aureus, a common cause of skin and soft tissue infections, and Enterococcus faecalis, a bacterium known for its resilience and association with hospital-acquired infections. nexusacademicpublishers.com Furthermore, some research suggests that cinnamon extracts containing this compound may be effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to multiple antibiotics. nih.gov The antibacterial activity against Gram-positive bacteria is often more pronounced compared to Gram-negative bacteria. nexusacademicpublishers.combrieflands.com

This compound has also demonstrated efficacy against a range of Gram-negative bacteria. Research has documented its inhibitory effects against Escherichia coli, a common cause of foodborne illness and urinary tract infections, and Pseudomonas aeruginosa, an opportunistic pathogen frequently associated with hospital-acquired infections. jptcp.comwalshmedicalmedia.com Additionally, studies have indicated its activity against Klebsiella pneumoniae, a bacterium responsible for various infections including pneumonia and bloodstream infections, as well as Salmonella sp. and Vibrio parahaemolyticus, both significant foodborne pathogens. jptcp.comnih.gov

The following table summarizes the observed antibacterial activity of cinnamon oil, which contains this compound, against various bacterial strains.

Bacterial StrainTypeObserved Effect
Staphylococcus aureusGram-PositiveSusceptible
Enterococcus faecalisGram-PositiveSusceptible
Escherichia coliGram-NegativeSusceptible
Pseudomonas aeruginosaGram-NegativeSusceptible
Klebsiella pneumoniaeGram-NegativeSusceptible

This table is a representation of findings from multiple studies and the level of susceptibility may vary. jptcp.comnexusacademicpublishers.com

Mechanisms of Action

The antibacterial activity of this compound is attributed to several mechanisms that target the fundamental structures and functions of bacterial cells.

A primary mechanism of action for this compound and other components of cinnamon oil is the disruption of the bacterial cell membrane. walshmedicalmedia.commdpi.comcaldic.com The lipophilic nature of these compounds allows them to penetrate the cell membrane, leading to a loss of structural integrity and increased permeability. researchgate.net This disruption results in the leakage of essential intracellular components such as ions, DNA, RNA, and proteins, ultimately leading to cell death. who.int The alteration of the lipid profile of the cell membrane is a key aspect of this disruptive process. caldic.com

While ergosterol (B1671047) is the primary sterol in fungal cell membranes, not bacterial membranes, it is a crucial target for the antifungal activity of compounds like this compound. The interaction with ergosterol disrupts the fungal cell membrane, leading to increased permeability and cell death. nih.gov This mechanism is particularly relevant to the compound's efficacy against fungal pathogens. It is important to note that this specific mechanism does not apply to the antibacterial effects of this compound.

Modulation of Biofilm Formation and Quorum Sensing

Antifungal Effects

Essential oils from different chemotypes of indigenous cinnamon (Cinnamomum osmophloeum) have been studied for their antifungal activity. nih.gov Leaf essential oils of the cinnamaldehyde (B126680)/cinnamyl acetate type showed excellent inhibitory effects against white-rot fungi like Trametes versicolor and Lenzites betulina, as well as the brown-rot fungus Laetiporus sulphureus. nih.gov At a concentration of 200 µg/mL, these oils achieved a 100% antifungal index against these fungi. nih.gov

In another study, the essential oil of Cinnamomum zeylanicum, which contains this compound, was found to be fungicidal against pathogens responsible for crown rot in bananas, such as Colletotrichum musae, Fusarium incarnatum, and F. verticillioides. researchgate.net The mechanisms behind the antifungal action of cinnamon oil, and by extension its components like this compound, include alteration of the cell membrane, inhibition of cell division, and inhibition of ATPase. asm.org

Table 2: Antifungal Activity of Essential Oils Containing this compound

Essential Oil Source Fungal Species Key Findings
Cinnamomum osmophloeum (cinnamaldehyde/cinnamyl acetate type) Trametes versicolor, Lenzites betulina, Laetiporus sulphureus 100% antifungal index at 200 µg/mL. nih.gov
Cinnamomum zeylanicum Colletotrichum musae, Fusarium incarnatum, F. verticillioides Fungicidal at specific concentrations, with total inhibition of conidia germination at defined levels. researchgate.net
Cinnamomum zeylanicum Candida auris The essential oil was highly effective, with a MIC90 of 0.06% vol/vol. asm.org
Cinnamomum cassia Pathogenic fungi of Panax notoginseng Significant inhibitory activity on the growth of tested fungi. nih.gov

Antiviral Effects

(Exclusion - No Information Found)

Neuropharmacological and Neurological Applications

Anti-Alzheimer's Disease Activity

This compound, as a constituent of Cinnamomum zeylanicum essential oil, has been investigated for its potential role in combating Alzheimer's disease. researchgate.netresearchgate.net Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. researchgate.net

Research has shown that the essential oil of Cinnamomum zeylanicum and its major components, including (E)-cinnamaldehyde and (E)-cinnamyl acetate, exhibit significant inhibitory activity against cholinesterases. researchgate.net Cholinesterase inhibitors are a class of drugs used to treat the cognitive symptoms of Alzheimer's disease.

In a molecular docking study, trans-cinnamyl acetate was identified as one of the phytochemicals in C. zeylanicum essential oil with a high potential to act as a neuroprotective agent for Alzheimer's disease. researchgate.net This in silico analysis suggested favorable interactions with key protein targets associated with the disease, such as acetylcholinesterase (AChE), BACE1, and GSK-3β. researchgate.net

Furthermore, hybrid molecules incorporating cinnamate (B1238496) and cinnamylidene acetate derivatives with tacrine (B349632) have been synthesized and evaluated as multi-target compounds for Alzheimer's disease treatment. rsc.org These hybrids displayed potent inhibition of acetylcholinesterase and some also exhibited good antioxidant and neuroprotective effects against Aβ-induced toxicity. rsc.orgnih.gov While this research focuses on derivatives, it highlights the potential of the cinnamate scaffold, to which this compound belongs, in the development of anti-Alzheimer's agents. Cinnamic acid derivatives are known to possess neuroprotective properties and have the ability to inhibit the accumulation of Aβ. nih.govnih.gov

Table 3: this compound in Anti-Alzheimer's Disease Research

Study Type Key Finding
In vitro enzyme inhibition The essential oil of Cinnamomum zeylanicum, containing (E)-cinnamyl acetate, showed over 78.0% inhibitory activity on cholinesterases. researchgate.net
Molecular docking Trans-cinnamyl acetate showed a promising interaction model with protein targets relevant to Alzheimer's disease (AChE, BACE1, GSK-3β). researchgate.net
Hybrid compound synthesis Tacrine-cinnamylidene acetate hybrids demonstrated high inhibitory activity against acetylcholinesterase. rsc.org
Review Cinnamic acid derivatives, the parent class of this compound, are recognized for their neuroprotective properties and potential to inhibit Aβ accumulation. nih.govnih.gov
Inhibition of Oligomer and Amyloid Fibril Formation

A key pathological hallmark of several neurodegenerative diseases, such as Alzheimer's disease, is the misfolding and aggregation of specific proteins into toxic oligomers and amyloid fibrils. Research indicates that certain natural compounds can interfere with this process. While direct studies on this compound are limited in this specific area, evidence from related compounds offers valuable insights. For instance, cinnamon extract has been shown to effectively inhibit the formation of toxic β-amyloid (Aβ) oligomers. nih.gov Specifically, an aqueous extract of cinnamon was found to inhibit the aggregation of human tau protein, a critical process in Alzheimer's disease. fortunejournals.com It demonstrated a dose-dependent inhibition of the formation of the 56 kDa neurotoxic Aβ oligomer. nih.gov This suggests a potential prophylactic approach by preventing the formation of these toxic protein species. nih.gov

The mechanism of inhibition can occur at different stages of the aggregation cascade. Some compounds stabilize the monomeric form of the protein, preventing the initial self-assembly. mdpi.com Others may interact with and remodel soluble oligomers into non-toxic aggregates or even disassemble mature fibrils. mdpi.com For example, some natural compounds have been observed to inhibit fibrillization by suppressing the nucleation phase, thereby preventing the formation of β-sheet-rich structures. mdpi.com

Modulation of Neuroinflammation Pathways

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. This compound and its derivatives have been investigated for their ability to modulate these inflammatory pathways. Cinnamic acid, the precursor to this compound, has been shown to contribute to neuroprotective and anti-inflammatory actions. mdpi.com

Studies on related compounds like cinnamaldehyde, found in cinnamon, reveal the potential mechanisms. Cinnamaldehyde has been shown to exhibit anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO) and suppressing the gene expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglia. mdpi.comresearchgate.net This is achieved, in part, by reducing the DNA binding activity of NF-κB, a key transcription factor in the inflammatory response. mdpi.comresearchgate.net Furthermore, other cinnamic acid derivatives have been found to inhibit neuroinflammatory signaling pathways such as NF-κB, ERK, JNK, and p38 MAPK. researchgate.net

Impact on Cognitive Function and Memory (in relation to Cinnamic Acid derivatives)

Derivatives of cinnamic acid have shown promise in preclinical studies for their potential to improve cognitive function and memory. caringsunshine.com Cinnamic acid itself has been found to enhance cognitive performance in animal models of dementia, potentially by activating the PPARα pathway and reducing neuroinflammatory markers. caringsunshine.com In studies on diabetic mice with memory impairment, administration of cinnamic acid resulted in a significant and dose-dependent improvement in memory. researchgate.net This improvement was associated with a reduction in brain oxidative stress and amelioration of cholinergic dysfunction. researchgate.net

Furthermore, research into multi-target-directed ligands has explored the combination of cinnamic acid derivatives with existing Alzheimer's disease agents, demonstrating improved efficacy. mdpi.com These hybrid compounds are designed to address the multifactorial nature of the disease by simultaneously targeting different pathological pathways, including the inhibition of Aβ accumulation and providing neuroprotection. mdpi.combenthamdirect.com Behavioral studies in mice with some of these hybrid compounds have shown enhanced cognitive function. mdpi.com It is important to note that these findings are from preclinical studies, and human clinical trials are lacking. caringsunshine.com

Anti-Inflammatory Activities

This compound exhibits notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of immune responses.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α, IL-12, NO)

This compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Research on the essential oil of Cinnamomum osmophloeum, where this compound is a constituent, demonstrated a reduction in the production of IL-1β and IL-6 in LPS-stimulated cells. nih.gov However, in that particular study, it did not affect TNF-α production. nih.gov

In in vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), this compound displayed an inhibitory effect on nitric oxide (NO) production, comparable to that of the whole twig essential oil of C. osmophloeum. nih.govresearchgate.net Specifically, at a concentration of 10 μg/mL, this compound inhibited NO production by 48.1%. nih.govresearchgate.net Other related compounds, like cinnamaldehyde, have also been shown to suppress the production of TNF-α, IL-1β, and IL-6. mdpi.comtandfonline.com

Compound/ExtractPro-Inflammatory MediatorModel SystemFinding
This compoundNitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages48.1% inhibition at 10 µg/mL. nih.govresearchgate.net
C. osmophloeum essential oilIL-1β, IL-6LPS-stimulated cellsReduced production. nih.gov
CinnamaldehydeTNF-α, IL-1β, IL-6LPS- or LTA-stimulated murine macrophages and human monocytesSuppressed production. mdpi.com

Immunomodulatory Mechanisms

The anti-inflammatory effects of this compound are linked to its immunomodulatory capabilities. Upon ingestion, this compound is hydrolyzed to cinnamyl alcohol, which is then oxidized to cinnamic acid. researchgate.net Cinnamic acid can be further metabolized to benzoate. researchgate.net These metabolites, particularly sodium benzoate, have demonstrated immunomodulatory activities. researchgate.net

The proposed mechanisms involve the regulation of key signaling pathways that control inflammation. For instance, related phenylpropanoids have been shown to suppress the activation of nuclear factor kappa B (NF-κB), a pivotal regulator of the inflammatory response. nih.govtandfonline.com By inhibiting NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.nettandfonline.com Cinnamon and its components have been reported to block the initiation of I-κB kinase and AKT, which are upstream of NF-κB. tandfonline.com

Antioxidant Activities

This compound is recognized for its antioxidant properties, contributing to its potential health benefits by neutralizing free radicals and protecting cells from oxidative damage.

Volatile oil from cinnamon fruit stalks, containing (E)-cinnamyl acetate as a major component (36.59%), has demonstrated significant antioxidant activity in in vitro models. nih.gov Using the β-carotene-linoleate method, this volatile oil showed 55.94% and 66.9% antioxidant activity at concentrations of 100 and 200 ppm, respectively. nih.gov It also exhibited good antioxidant capacity in the phosphomolybdenum complex assay. nih.gov

In a comparative study, the antioxidant activity of this compound was evaluated alongside its parent compound, cinnamic acid. Both compounds demonstrated significant antioxidant activity, with IC50 values of 0.16 µg/mL for this compound and 0.18 µg/mL for cinnamic acid, which were comparable to the standard antioxidant, Vitamin C (0.12 µg/mL). biomedres.us This suggests that the acetylation of cinnamic acid to form this compound slightly enhances its antioxidant capacity. biomedres.us However, other studies have reported lower antioxidant activity for (E)-cinnamyl acetate compared to other components of cinnamon essential oil, such as eugenol (B1671780) and (E)-cinnamaldehyde, in certain assays. mdpi.com

Compound/ExtractAssayResult
Volatile oil with (E)-Cinnamyl acetateβ-carotene-linoleate55.94% activity at 100 ppm, 66.9% at 200 ppm. nih.gov
This compoundDPPH radical scavengingIC50 of 0.16 µg/mL. biomedres.us
Cinnamic acidDPPH radical scavengingIC50 of 0.18 µg/mL. biomedres.us
Vitamin C (standard)DPPH radical scavengingIC50 of 0.12 µg/mL. biomedres.us

Antiparasitic and Insecticidal Activities

This compound has demonstrated notable efficacy against a range of parasites and insects, positioning it as a compound of interest for the development of natural pesticides.

Acaricidal Activity (e.g., against Rhipicephalus microplus)

This compound has been evaluated for its effectiveness against the cattle tick, Rhipicephalus microplus. In a larval packet test, this compound induced 99.0% and 100.0% mortality at concentrations of 5.0 mg/mL and 10.0 mg/mL, respectively. scielo.br The lethal concentration required to kill 50% of the larvae (LC50) was determined to be 2.31 mg/mL. scielo.brscielo.br However, when tested against engorged adult females using the adult immersion test, this compound exhibited low activity. scielo.brscielo.brresearchgate.net This suggests that while it is effective against the larval stage, its potency diminishes against adult ticks. scielo.br

Table 1: Acaricidal Activity of this compound against Rhipicephalus microplus Larvae

Concentration (mg/mL) Mortality Rate (%) LC50 (mg/mL)
2.0 44.0 2.31 scielo.brscielo.br
5.0 99.0 scielo.br
10.0 100.0 scielo.brresearchgate.netscite.ai

Nematicidal Activity (e.g., against Meloidogyne incognita)

This compound has shown significant nematicidal properties against the root-knot nematode, Meloidogyne incognita. researchgate.net Research has demonstrated that its effectiveness is dependent on both the concentration and the duration of exposure. researchgate.net In laboratory settings, this compound has been shown to inhibit the movement of second-stage juveniles and prevent egg hatching. researchgate.net

At a concentration of 100 µg/ml, this compound achieved 100% inhibition of juvenile movement after 50 minutes of incubation. researchgate.netresearchgate.net Furthermore, it has demonstrated ovicidal properties by significantly inhibiting the hatching of nematode eggs. researchgate.net Treatment with this compound at concentrations of 100 and 200 µg/ml resulted in 81.3% and 90.7% hatch inhibition, respectively, after three days. researchgate.net

**Table 2: Nematicidal Effects of this compound on *Meloidogyne incognita***

Concentration (µg/ml) Juvenile Movement Inhibition (%) (after 50 mins) Hatch Inhibition (%) (after 3 days)
25 33.7 researchgate.net 20.8 researchgate.net
50 65.1 researchgate.net 39.4 researchgate.net
75 81.1 researchgate.net Not Reported
100 100 researchgate.netresearchgate.net 81.3 researchgate.net
125 100 researchgate.net Not Reported
200 Not Reported 90.7 researchgate.net

Mosquito Larvicidal Activity (e.g., against Aedes aegypti)

This compound has been identified as a potent larvicidal agent against the Aedes aegypti mosquito, the primary vector for diseases such as dengue and yellow fever. rjlbpcs.comsciencedaily.com Studies have shown that this compound is one of the active compounds in cinnamon oil responsible for its insecticidal properties. rjlbpcs.comsciencedaily.com

The larvicidal activity is measured by the LC50 value, which represents the concentration required to kill 50% of the mosquito larvae within a 24-hour period. sciencedaily.com this compound has an LC50 value of less than 50 parts per million (ppm), indicating high activity. rjlbpcs.comsciencedaily.com Specifically, the LC50 of this compound against A. aegypti larvae has been reported to be 187.27 µM. mdpi.com Leaf essential oils from Cinnamomum osmophloeum that are rich in cinnamaldehyde and this compound have demonstrated excellent inhibitory effects against the fourth-instar larvae of A. aegypti. researchgate.netnih.gov

**Table 3: Larvicidal Activity of this compound against *Aedes aegypti***

Compound LC50
This compound <50 ppm rjlbpcs.comsciencedaily.com
This compound 187.27 µM mdpi.com
Cinnamaldehyde/Cinnamyl Acetate type essential oil 44 ppm researchgate.net

Repellent Mechanisms (e.g., against mosquitoes)

While direct studies on the repellent mechanisms of isolated this compound against adult mosquitoes are not extensively detailed in the provided context, its role as a component of cinnamon oil, which is known for its repellent properties, is acknowledged. sciencedaily.com The insecticidal action of compounds like this compound is often associated with neurotoxic effects. These compounds can interfere with the nervous system of insects, leading to paralysis and death. nih.gov The scent of cinnamon oil itself is expected to act as a repellent to adult mosquitoes. sciencedaily.com

Anticancer and Antitumor Activities

In addition to its antiparasitic and insecticidal effects, this compound and related cinnamic acid derivatives have been investigated for their potential in cancer therapy.

Cell Cycle Arrest (e.g., G0/G1 phase)

Derivatives of cinnamic acid have been shown to induce cell cycle arrest in various cancer cell lines. alliedacademies.orgresearchgate.net This process involves halting the progression of the cell cycle at specific checkpoints, thereby preventing the proliferation of cancer cells. alliedacademies.org

Specifically, treatment with cinnamic acid derivatives has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle. alliedacademies.orgresearchgate.net For instance, in studies on leukemia cells, cinnamic acid treatment led to a significant increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase. alliedacademies.org Similarly, certain cinnamoyl sulfonamide hydroxamate derivatives have been found to cause a decrease in the percentage of oral squamous cell carcinoma cells in the G0/G1 phase, suggesting a disruption of the cell cycle. nih.gov This arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and p27. nih.govsemanticscholar.org

Table 4: Effect of Cinnamic Acid Derivatives on Cancer Cell Cycle Distribution

Cell Line Treatment Effect on Cell Cycle Reference
Leukemia K562 cells Cinnamic Acid Increased proportion of cells in G0/G1 phase alliedacademies.org
Fem-x and MCF-7 cells Cinnamic Acid Derivatives Significant increase of viable cells in G0/G1 phase researchgate.net
Oral Squamous Carcinoma Cells Cinnamoyl Sulfonamide Hydroxamate Decrease in cells at the G0/G1 phase nih.gov

Induction of Apoptosis (e.g., upregulation of Bax and caspases)

This compound has been identified as a compound capable of inducing apoptosis, or programmed cell death, in cancer cells. The mechanism underlying this activity involves the disruption of the normal cell cycle. Research indicates that this compound can cause cell cycle arrest at the G0/G1 phase. This interruption is a critical step that leads to the activation of the apoptotic pathway. The induction of apoptosis is further facilitated by the upregulation of specific pro-apoptotic proteins. Notably, an increase in the expression of Bax, a key member of the Bcl-2 family of proteins that promotes apoptosis, has been observed. Concurrently, the activation of caspases, a family of protease enzymes that are central to the execution of the apoptotic process, is also upregulated.

Table 1: Research Findings on this compound and Apoptosis

Mechanism Effect Associated Proteins
Cell Cycle Arrest Halts cell cycle at G0/G1 phase -

Phytotoxic Effects

This compound, identified as a phytotoxin derived from the fungus Verticillium dahliae, demonstrates significant phytotoxic effects on various plant species. worldwidejournals.com Laboratory bioassays have confirmed that this compound induces a range of symptoms indicative of plant distress, including wilting, dehydration, chlorosis (yellowing of leaves), and necrosis (tissue death). worldwidejournals.com These symptoms have been observed in several economically important crops such as alfalfa, tomato, and potato upon exposure to this compound. worldwidejournals.com The severity of these symptoms, such as the development of severe chlorosis, has been shown to be dependent on the concentration of the toxin. worldwidejournals.com For instance, a higher concentration of the toxin resulted in a greater percentage of potato leaves showing severe chlorosis. worldwidejournals.com

Table 2: Phytotoxic Effects of this compound on Various Plants

Plant Species Observed Symptoms
Alfalfa Wilting, Dehydration, Chlorosis, Necrosis
Tomato Wilting, Dehydration, Chlorosis, Necrosis

This compound plays a direct role in the pathogenesis of Verticillium wilt, a destructive vascular disease in many plant species. worldwidejournals.comfspublishers.org The compound has been isolated and identified as a phytotoxin produced by Verticillium dahliae, the fungal pathogen responsible for the disease. fspublishers.orgglobaljournals.org The symptoms induced by chemically synthesized this compound in laboratory settings—wilting, chlorosis, and necrosis—mimic those observed in plants naturally infected with V. dahliae. worldwidejournals.com This strong correlation provides evidence that this compound is a key factor in the development of Verticillium wilt disease symptoms in susceptible hosts like olive trees, alfalfa, tomato, and potato. worldwidejournals.comfspublishers.org The toxin's ability to differentiate between susceptible and resistant plant varieties in bioassays further underscores its significance in the disease's pathology. fspublishers.org

Induction of Wilting, Dehydration, Chlorosis, and Necrosis in Plants (e.g., Alfalfa, Tomato, Potato)

Other Biological Activities

This compound exhibits anti-diabetic properties, particularly through a synergistic interaction with cinnamaldehyde, another major constituent of cinnamon. nih.govpeerj.com This synergy is important for enhancing the inhibition of α-glucosidase, an enzyme involved in the digestion of carbohydrates. By inhibiting this enzyme, the breakdown of starches and sugars is slowed, which can help in managing blood glucose levels. Studies have shown that the presence of both this compound and cinnamaldehyde leads to more potent enzyme inhibition than when cinnamaldehyde is present alone. nih.govpeerj.com This suggests that the combination of these compounds as found in certain cinnamon extracts is more effective for its anti-diabetic potential. nih.govpeerj.com

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Bax
Cinnamaldehyde

Synthetic and Biocatalytic Production of Cinnamyl Acetate

Chemical Synthesis Approaches

Chemical methods for synthesizing cinnamyl acetate (B1210297) provide efficient pathways to this compound, often involving multi-step reactions and the use of various catalysts.

Solid-Liquid Phase Transfer Catalysis

One notable chemical synthesis route for cinnamyl acetate involves the reaction of cinnamyl bromide with sodium acetate. wikipedia.org Due to the immiscibility of these reactants, a solid-liquid phase transfer catalysis (PTC) system is employed to facilitate the reaction. wikipedia.org Quaternary ammonium (B1175870) bromides are effective phase transfer catalysts in this process. wikipedia.org

A study investigating this method examined several factors that influence the reaction rate and yield. researchgate.net It was found that catalysts with longer alkyl chain lengths demonstrated better performance. researchgate.net The reaction is influenced by parameters such as agitation speed, temperature, the molar ratio of reactants, the amount of catalyst, and the particle size of sodium acetate. researchgate.net Another process involves the reaction between cinnamyl bromide and sodium acetate at high temperatures using tetrabutyl ammonium bromide as the phase transfer catalyst. researchgate.net

One-Pot Synthesis from Cinnamaldehyde (B126680) (using Baker's yeast and acid catalysts)

A sustainable, one-pot synthesis of this compound starting from cinnamaldehyde has been developed. researchgate.net This method utilizes a tandem catalytic system involving immobilized Baker's yeast (Saccharomyces cerevisiae) and an acid catalyst within triacetin (B1683017) as a solvent. researchgate.netresearchgate.netcsic.es The process begins with the reduction of cinnamaldehyde to cinnamyl alcohol, catalyzed by the enzymes within the Baker's yeast. researchgate.netresearchgate.netscribd.com This is followed by an in-situ transesterification reaction where the newly formed cinnamyl alcohol reacts with the solvent, triacetin, catalyzed by an acid catalyst like Amberlyst-36, to produce this compound. researchgate.netcsic.es

This one-pot approach is notable for its high efficiency, achieving full conversion of cinnamaldehyde and a 91% selectivity for this compound after 96 hours at room temperature. researchgate.net A key advantage of this system is the recyclability of both the catalysts and the solvent, presenting a more environmentally friendly and sustainable production method. researchgate.net

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods for producing this compound are gaining traction as they offer mild reaction conditions and high selectivity, positioning them as a "green" alternative to traditional chemical synthesis. biochemjournal.comsci-hub.se

Lipase-Catalyzed Transesterification

Lipase-catalyzed transesterification is a widely studied enzymatic method for synthesizing this compound. This process typically involves the reaction of cinnamyl alcohol with an acyl donor, mediated by a lipase (B570770) enzyme. nih.govcapes.gov.br

The use of immobilized lipases is preferred in industrial applications due to their enhanced stability and reusability. sci-hub.senih.gov Several lipases have been successfully employed for this compound synthesis:

Candida antarctica lipase B (CALB), immobilized as Novozym 435 , is frequently reported as a highly effective catalyst for this transesterification. capes.gov.brresearchgate.net Studies have shown Novozym 435 to exhibit exceptional activity, achieving high conversion yields in short reaction times. capes.gov.brresearchgate.net For instance, in the reaction between cinnamyl alcohol and vinyl acetate, Novozym 435 achieved a 96% conversion in just one hour. capes.gov.brresearchgate.net In a solvent-free system using ethyl acetate, a 90.06% conversion was reached in three hours. nih.govdntb.gov.ua Ultrasound assistance has been shown to further reduce the reaction time to 20 minutes for maximum conversion with Novozym 435. nih.govcapes.gov.br

Pseudomonas fluorescens lipase (PFL) has also been utilized, particularly when immobilized on novel supports. tandfonline.comtandfonline.com One approach involves immobilizing PFL on cotton fibers, which creates a "water" phase in an organic system, enhancing the enzyme's stability and activity. tandfonline.comtandfonline.com This cotton-immobilized PFL demonstrated a catalytic activity over five times that of the native lipase. tandfonline.comtandfonline.com It also showed remarkable stability, with a calculated activity half-life of 693 hours. tandfonline.com

Other immobilized lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM), have been tested but generally show lower conversion yields for this compound synthesis compared to Novozym 435. researchgate.net

Immobilized LipaseSupportKey Research FindingConversion YieldReaction TimeReference
Novozym 435 (Candida antarctica lipase B)Macroporous acrylic resinHighly effective in both non-aqueous and solvent-free systems.96%1 hour capes.gov.br
Novozym 435 (Candida antarctica lipase B)Macroporous acrylic resinUltrasound assistance significantly reduces reaction time.99.99%20 minutes nih.gov
Pseudomonas fluorescens lipase (PFL)Cotton fibersImmobilization on cotton enhances activity and stability.>50%4 hours tandfonline.com
Lipozyme RM IM (Rhizomucor miehei lipase)-Lower conversion compared to Novozym 435.6%- researchgate.net
Lipozyme TL IM (Thermomyces lanuginosus lipase)-Lower conversion compared to Novozym 435.4%- researchgate.net

The choice of substrates, specifically the acyl donor that reacts with cinnamyl alcohol, is a critical factor in lipase-catalyzed synthesis.

Cinnamyl Alcohol : This is the primary alcohol substrate used in the transesterification reaction. wikipedia.orgnih.gov However, kinetic studies have shown that cinnamyl alcohol can act as an inhibitor to the lipase enzyme at higher concentrations. nih.govdntb.gov.ua

Vinyl Acetate : Vinyl acetate is a common acyl donor that often results in high conversion rates. capes.gov.brnih.gov The reaction with vinyl acetate is practically irreversible because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde (B116499). wikipedia.org However, acetaldehyde can have a deactivating effect on the lipase, which can be a drawback. wikipedia.orgbiochemjournal.com

Ethyl Acetate : As an alternative to vinyl acetate, ethyl acetate is frequently used. wikipedia.orgnih.gov This avoids the formation of deactivating acetaldehyde, with ethanol (B145695) being the byproduct instead. wikipedia.org In some systems, particularly solvent-free ones, ethyl acetate can serve a dual role as both the acyl donor and the reaction solvent, simplifying the process. nih.govdntb.gov.ua

The molar ratio of the acyl donor to cinnamyl alcohol is a key parameter to optimize for maximizing conversion. capes.gov.brresearchgate.net For example, a 2:1 molar ratio of vinyl acetate to cinnamyl alcohol was found to be optimal in one study. capes.gov.br In another, a high molar ratio of ethyl acetate to cinnamyl alcohol (15:1) was used in a solvent-free system. nih.govdntb.gov.ua

Alcohol SubstrateAcyl DonorKey ConsiderationsReference
Cinnamyl AlcoholVinyl AcetateHigh conversion rates; byproduct acetaldehyde can deactivate the lipase. wikipedia.orgcapes.gov.br
Cinnamyl AlcoholEthyl AcetateAvoids lipase deactivation by acetaldehyde; can act as both substrate and solvent. wikipedia.orgnih.gov
Reaction Conditions Optimization (e.g., Temperature, Substrate Ratio, Enzyme Loading, Solvents)

The efficient synthesis of this compound through biocatalytic methods is highly dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include temperature, the molar ratio of substrates (cinnamyl alcohol and an acyl donor), enzyme loading, and the choice of solvent.

Temperature: The reaction temperature influences both enzyme activity and stability. For the lipase-catalyzed transesterification using Novozym 435, a temperature of 40°C was found to be optimal, contributing to a high conversion rate. dntb.gov.uanih.gov Similarly, in the whole-cell biocatalytic synthesis using a novel esterase (EstK1) from Acinetobacter hemolyticus, the optimal temperature was also determined to be 40°C. acs.orgnih.gov Studies on a thermophilic esterase from Geobacillus uzenensis (EstGUZ753) identified an optimal temperature of 70°C for its hydrolytic activity, although synthesis reactions were also successfully carried out at lower temperatures. researchgate.net Another thermophilic esterase from Geobacillus subterraneus showed an optimal temperature of 60°C. nih.gov

Substrate Ratio: The molar ratio between the acyl donor and cinnamyl alcohol is a critical factor affecting the reaction equilibrium and conversion rate. In a solvent-free system using ethyl acetate as both acyl donor and solvent, a high molar ratio of ethyl acetate to cinnamyl alcohol (15:1) was required to achieve a 90.06% conversion. dntb.gov.uanih.gov When using vinyl acetate as the acyl donor, which is often more efficient, lower ratios are effective. For instance, with whole-cell catalysts of EstK1 from Acinetobacter hemolyticus, an optimal molar ratio of vinyl acetate to cinnamyl alcohol was found to be 4:1. acs.orgnih.gov For lipase-catalyzed synthesis in hexane, a vinyl acetate to cinnamyl alcohol ratio of 2:1 was used to achieve 93% conversion. researchgate.net

Enzyme Loading: The concentration of the biocatalyst directly impacts the reaction rate. For the synthesis using Novozym 435 in a solvent-free system, a lipase loading of 2.67 g/L resulted in high conversion within 3 hours. dntb.gov.uanih.gov In the case of whole-cell biocatalysis with EstK1, the reaction speed increased significantly with catalyst loading from 2.5 to 10 mg/mL, with the higher concentration achieving 94.1% conversion in just one hour. acs.org Optimization studies are crucial as an excessive amount of enzyme may not proportionally increase the yield and adds to the process cost. researchgate.net

Solvents: The choice of an organic solvent is pivotal in non-aqueous enzymology, as it affects enzyme activity, stability, and substrate solubility. researchgate.net For the synthesis of this compound, various organic solvents have been tested. Isooctane was identified as the most suitable solvent for the transesterification reaction catalyzed by the whole-cell esterase from Acinetobacter hemolyticus. acs.orgnih.gov Other solvents like n-hexane have also been used effectively in lipase-catalyzed reactions. researchgate.netresearchgate.net In some processes, a solvent-free system is employed where one of the substrates, such as ethyl acetate, also serves as the reaction medium. dntb.gov.uanih.gov This approach is advantageous as it simplifies downstream processing and reduces costs. nih.gov

Table 1: Optimized Reaction Conditions for this compound Synthesis

Biocatalyst Acyl Donor Substrate Ratio (Acyl Donor:Alcohol) Temperature (°C) Solvent Enzyme Loading Max. Conversion (%) Ref
Novozym 435 Ethyl Acetate 15:1 40 Solvent-free 2.67 g/L 90.06 dntb.gov.uanih.gov
A. hemolyticus EstK1 (whole-cell) Vinyl Acetate 4:1 40 Isooctane 10 mg/mL 97.1 acs.orgnih.gov
Lipase Vinyl Acetate 2:1 40 Hexane 4.0 g/L 93 researchgate.net
Immobilized G. uzenensis EstGUZ753 Vinyl Acetate - - - 3% 99 researchgate.netresearchgate.net
G. subterraneus EstGSU753 Vinyl Acetate - - Solvent-free - >99 nih.gov
Kinetic Studies and Reaction Mechanisms (e.g., Ping-Pong Bi-Bi mechanism)

Understanding the kinetics and reaction mechanism is fundamental for optimizing the biocatalytic production of this compound. For lipase and esterase-catalyzed transesterification reactions, the most commonly reported model is the Ping-Pong Bi-Bi mechanism. acs.orgacs.org

This mechanism involves a two-step process:

The enzyme (E) first reacts with the acyl donor (A) to form a covalent acyl-enzyme intermediate (EA), releasing the first product (P), which is typically the alcohol part of the ester donor (e.g., vinyl alcohol from vinyl acetate).

The acyl-enzyme intermediate then reacts with the second substrate, the acyl acceptor (B, cinnamyl alcohol), to form the final ester product (Q, this compound) and regenerate the free enzyme.

The reaction sequence can be represented as: E + A ⇌ EA → E' + P E' + B ⇌ E'B → E + Q

Kinetic studies on the synthesis of this compound using immobilized lipase (Novozym 435) in a solvent-free system confirmed that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the alcohol substrate. dntb.gov.uanih.gov This means that at high concentrations, cinnamyl alcohol can bind to the free enzyme and inhibit the reaction. The Michaelis constants for ethyl acetate (Kₘᵃ) and cinnamyl alcohol (Kₘᵇ), and the inhibition constant for cinnamyl alcohol (Kᵢᵇ) were determined experimentally. dntb.gov.uanih.govaiche.org Similarly, the synthesis of this compound using a whole-cell esterase from Acinetobacter hemolyticus was also found to follow the Ping-Pong Bi-Bi mechanism. acs.org

Table 2: Kinetic Parameters for Lipase-Catalyzed this compound Synthesis

Parameter Description Value Unit Reference
Kₘ (Ethyl Acetate) Michaelis constant for ethyl acetate 2.241 mmol/L dntb.gov.uanih.gov
Kₘ (Cinnamyl Alcohol) Michaelis constant for cinnamyl alcohol 206.82 mmol/L dntb.gov.uanih.gov
Kᵢ (Cinnamyl Alcohol) Inhibition constant of cinnamyl alcohol 0.461 mmol/L dntb.gov.uanih.gov
Vₘₐₓ Maximum reaction velocity Not specified - dntb.gov.uanih.gov

The data indicates a much higher affinity of the enzyme for ethyl acetate compared to cinnamyl alcohol (lower Kₘ value) and significant substrate inhibition by cinnamyl alcohol (low Kᵢ value). dntb.gov.uanih.gov Such kinetic insights are vital for reactor design and for developing strategies like fed-batch operations to overcome substrate inhibition and maximize productivity. acs.org

Enzyme Stability and Reusability in Non-Aqueous Systems

A key advantage of using immobilized enzymes or whole-cell biocatalysts is their potential for stability and reuse over multiple reaction cycles, which is critical for the economic viability of industrial processes. researchgate.net In non-aqueous systems, enzyme stability can be a challenge, as organic solvents can strip essential water from the enzyme's surface, leading to denaturation. tandfonline.comtandfonline.com

Immobilization is a common strategy to enhance enzyme stability and facilitate recovery. researchgate.net For instance, Pseudomonas fluorescens lipase was immobilized on absorbent cotton, which acted as a "water" phase to stabilize the enzyme. tandfonline.comtandfonline.com This cotton-immobilized lipase demonstrated remarkable reusability, with an extra-long activity half-life (t₁/₂) of 693 hours and a negligible decay rate of 0.08% per hour. tandfonline.com The catalytic ability of this immobilized system was over 5-fold higher than the native lipase. tandfonline.com

The commercial immobilized lipase, Novozym 435, is also known for its excellent stability and reusability in the synthesis of this compound. dntb.gov.uanih.gov The moderate reaction conditions (e.g., 40°C) used in its application contribute to preserving its catalytic activity over repeated uses. dntb.gov.uanih.gov

Thermophilic enzymes, by their nature, often exhibit greater stability. An esterase from Geobacillus subterraneus (EstGSU753) showed remarkable stability against methanol (B129727), retaining 50% of its activity after 9 days of incubation in 50% methanol. nih.gov Similarly, an esterase from Geobacillus uzenensis (EstGUZ753) was not only thermostable but also tolerant to methanol, with its activity increasing in 90% methanol over 72 hours. researchgate.net This stability is highly desirable for synthesis in non-aqueous or solvent-free systems. nih.gov

Esterase-Catalyzed Synthesis

While lipases are commonly used, esterases are gaining attention for this compound synthesis, particularly novel enzymes sourced from extremophiles or identified through genomic screening. nih.govresearchgate.net

Novel Esterases (e.g., from Acinetobacter hemolyticus, Geobacillus uzenensis, Geobacillus subterraneus)

Researchers have successfully identified and characterized novel esterases with high activity for this compound production.

Acinetobacter hemolyticus : A novel esterase gene (EstK1) was identified from a genomic DNA library of A. hemolyticus. acs.orgnih.gov When expressed in E. coli, the resulting whole-cell catalyst showed high transesterification activity in isooctane, achieving a 97.1% conversion of cinnamyl alcohol to this compound within 2 hours. acs.orgresearchgate.net

Geobacillus uzenensis : An esterase gene, estGUZ753, from G. uzenensis DSMZ 13551 was cloned and expressed in Pichia pastoris. researchgate.net This thermophilic esterase was optimal at 70°C and showed high methanol tolerance. When immobilized, it achieved a 99% conversion for this compound synthesis from a high concentration of cinnamyl alcohol (1.0 M) within 6 hours. researchgate.netresearchgate.net

Geobacillus subterraneus : The esterase gene estGSU753 was cloned from G. subterraneus DSMZ 13552 and expressed in E. coli. nih.gov This enzyme displayed an optimal temperature of 60°C and excellent stability in methanol. nih.gov It was highly effective in a solvent-free system, yielding over 99% conversion in the synthesis of this compound. nih.gov Another study on an esterase from this organism (Gsu768) used rational design to improve performance, resulting in a final yield of 99.4% for this compound. researchgate.net

Whole-Cell Biocatalysis

Using whole cells as biocatalysts offers significant advantages over purified enzymes, such as eliminating costly and time-consuming enzyme purification steps and providing a more stable environment for the enzyme. acs.orgresearchgate.net

The synthesis of this compound has been successfully demonstrated using E. coli whole-cells expressing the novel esterase EstK1 from Acinetobacter hemolyticus. acs.orgnih.gov Dried whole cells were used directly as the catalyst in an organic solvent. cnr.it This approach simplified the process and led to high conversion rates under optimized conditions. acs.org Similarly, whole-cell catalysts of Geobacillus subterraneus esterase mutants have been used to synthesize this compound, demonstrating the practicality of this strategy. researchgate.net The use of whole-cell biocatalysts is seen as a method to significantly reduce production costs and decrease the environmental impact of the synthesis process. researchgate.net

Genetic Engineering for Enhanced Production (e.g., in Escherichia coli)

Metabolic engineering of microorganisms like Escherichia coli offers a promising route for the de novo biosynthesis of this compound directly from simple carbon sources like glucose. This approach involves constructing an artificial biosynthetic pathway in the host organism.

Further enhancements in this compound titer were achieved by overexpressing other pathway enzymes, including aldehyde reductase (YjgB), shikimate dehydrogenase (YdiB), and shikimate kinase (AroK). sci-hub.se This multi-level engineering strategy boosted the metabolic flux towards the target product, ultimately achieving a this compound production of 627 mg/L from glucose in a fed-batch culture. sci-hub.seresearchgate.net This demonstrates the potential of creating microbial cell factories for the sustainable production of valuable flavor compounds.

Metabolism and Toxicological Considerations

Metabolic Pathways and Biotransformation in Biological Systems

Upon entering a biological system, cinnamyl acetate (B1210297) is subject to a well-defined metabolic cascade, primarily involving hydrolysis, oxidation, and subsequent conjugation, leading to the formation of polar metabolites that are readily excreted. wikipedia.org

Hydrolysis to Cinnamyl Alcohol by Carboxylesterases

The initial and pivotal step in the metabolism of cinnamyl acetate is its rapid hydrolysis into cinnamyl alcohol and acetic acid. wikiwand.com This reaction is catalyzed by carboxylesterases, a group of enzymes widely distributed throughout the body, with a particularly high concentration in hepatocytes. wikipedia.orginchem.org These enzymes efficiently cleave the ester bond, liberating the primary alcohol, which then enters further metabolic pathways. wikipedia.orgwikiwand.com The hydrolysis is a critical detoxification step, as the resulting cinnamyl alcohol is generally considered less toxic than the parent ester.

Oxidation to Cinnamaldehyde (B126680) and Further Biotransformation

Following hydrolysis, the resulting cinnamyl alcohol is oxidized to cinnamaldehyde. wikipedia.orgwikiwand.com This conversion is primarily mediated by alcohol dehydrogenases. femaflavor.org Cinnamaldehyde is then further metabolized via two main routes. The major pathway involves its oxidation to cinnamic acid by aldehyde dehydrogenases. wikipedia.orgfemaflavor.org Cinnamic acid can then be activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. wikipedia.org This intermediate can undergo several transformations, including conjugation with glycine (B1666218) to form cinnamoylglycine (B32772) or β-oxidation to benzoyl-CoA. wikipedia.org Benzoyl-CoA is subsequently conjugated with glycine to produce hippuric acid, a major urinary metabolite. wikipedia.org A minor pathway for cinnamaldehyde metabolism involves conjugation with glutathione. wikipedia.org

Excretion of Polar Metabolites

The metabolic transformations of this compound are geared towards increasing its water solubility to facilitate its elimination from the body. The end products of its metabolism, such as hippuric acid, cinnamoylglycine, and glucuronide conjugates of benzoic acid, are polar molecules that are efficiently excreted, primarily through the urine. wikipedia.org This rapid metabolism and excretion prevent the accumulation of this compound or its metabolites in the body, which is a key factor in its relatively low systemic toxicity. wikipedia.org

Comparative Toxicological Studies with Related Cinnamyl Derivatives

The toxicological profile of this compound is often evaluated in the context of other structurally related cinnamyl derivatives, such as cinnamyl alcohol and cinnamaldehyde. Comparative studies have shown that while these compounds share similar metabolic pathways, their toxicological potencies can differ.

CompoundAcute Oral LD50 (rat)Dermal Irritation (human)Sensitization Potential
This compound3300 mg/kg thegoodscentscompany.comMild at 32% researchgate.netConsidered a sensitizer (B1316253)
Cinnamyl Alcohol2000 mg/kgModerateKnown sensitizer
Cinnamaldehyde2220 mg/kgModerate to severePotent sensitizer

Data compiled from various sources.

Generally, cinnamaldehyde exhibits the highest irritancy and sensitization potential among the three, which is attributed to its reactive aldehyde group. Cinnamyl alcohol is also a known sensitizer. this compound is considered to have a lower sensitization potential than cinnamaldehyde but is still classified as a sensitizer due to its structural relationship to cinnamyl alcohol and its potential to be hydrolyzed to it in vivo. In terms of acute oral toxicity in rats, this compound has a higher LD50 value compared to cinnamyl alcohol and cinnamaldehyde, indicating lower acute toxicity. thegoodscentscompany.com

Sensitization Potential

This compound is recognized as a potential skin sensitizer. While some studies using low concentrations on small volunteer groups showed no sensitization, others have indicated that at higher concentrations, it can elicit a sensitization response. wikipedia.org Its classification as a sensitizer is largely based on its structural similarity to cinnamyl alcohol, a known sensitizer, and the fact that it can be hydrolyzed to cinnamyl alcohol on the skin or after absorption. The mechanism of sensitization is believed to involve the haptenation of skin proteins by the parent compound or its metabolites.

Analytical and Characterization Techniques in Cinnamyl Acetate Research

Chromatographic Methods (e.g., GC-MS, HPLC, HPTLC)

Chromatography is fundamental to the separation and analysis of cinnamyl acetate (B1210297) from other components, particularly in natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds and is frequently used to analyze the composition of essential oils containing cinnamyl acetate. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Studies on cinnamon leaf and bark oils have consistently used GC-MS to determine their chemical profiles. For instance, GC-MS analysis of cinnamon leaf oil revealed trans-Cinnamyl acetate as a notable component at 3.36%. nih.gov In other analyses of cinnamon oil, this compound has been identified as a main constituent, with concentrations varying, such as 7.48% in one study. ijpjournal.com The analysis of essential oils from Ocotea quixos leaves showed (E)-cinnamyl acetate as the dominant compound, constituting 46.0–50.4% of the oil. mdpi.com Similarly, different chemotypes of indigenous cinnamon (Cinnamomum osmophloeum) have been classified based on their essential oil composition, with one type being designated the "this compound type". nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the separation, identification, and quantification of non-volatile or thermally unstable compounds. In the context of this compound, HPLC provides a robust method for quality control of herbal raw materials. A validated HPLC-Diode Array Detection (DAD) method was developed to quantify this compound along with other bioactive compounds in Cinnamomum tamala leaf extracts. nih.gov The chromatographic separation was achieved using a C18 column with a gradient mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, with detection at 265 nm. nih.gov This method found that the this compound content in the samples varied up to 0.27%. nih.gov In other studies, HPLC has been used to monitor the synthesis of this compound, achieving a molar conversion of 99.2% in a biocatalytic process. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers rapid and simultaneous analysis of multiple samples. While direct HPTLC methods for this compound are less commonly detailed than for its precursor, cinnamaldehyde (B126680), the technique is well-established for analyzing related compounds in cinnamon extracts. For instance, a sustainable HPTLC method has been developed for the simultaneous estimation of cinnamaldehyde and eugenol (B1671780), which are often found alongside this compound in essential oils. olemiss.edumdpi.com This method utilized NP-18 silica (B1680970) gel plates with a mobile phase of cyclohexane (B81311) and ethyl acetate (90:10, v/v) and densitometric scanning at 296 nm. olemiss.edumdpi.com Such methodologies demonstrate the potential for developing and applying similar HPTLC techniques for the precise quantification of this compound.

Table 1: Chromatographic Analysis of this compound

Technique Application Key Findings/Parameters
GC-MS Analysis of essential oils Identified as a major component (46.0–50.4%) in Ocotea quixos leaf oil. mdpi.com Detected at 7.48% in one sample of cinnamon oil. ijpjournal.com
HPLC-DAD Quality control of C. tamala Quantified in leaf extracts (up to 0.27%) using a C18 column and acetonitrile/phosphate buffer mobile phase. nih.gov
HPTLC Analysis of related compounds Method developed for cinnamaldehyde and eugenol using NP-18 silica gel plates and a cyclohexane:ethyl acetate (90:10) mobile phase. olemiss.edumdpi.com

Spectroscopic Methods (e.g., ¹H NMR, FTIR, ¹³C CP/MAS NMR)

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra are used to confirm its identity by identifying the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons, the vinyl protons of the propenyl group, the methylene (B1212753) protons adjacent to the ester oxygen, and the methyl protons of the acetate group. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carbonyl carbon of the ester group, the aromatic carbons, the vinyl carbons, the methylene carbon, and the methyl carbon. rsc.orgchemicalbook.com

Table 2: NMR Spectral Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm)
¹H NMR 7.40 (d, 2H), 7.33-7.31 (t, 2H), 7.27-7.25 (t, 1H), 6.66 (d, 1H), 6.31-6.24 (m, 1H), 4.73 (d, 2H), 2.09 (s, 3H) rsc.org
¹³C NMR 170.88, 136.18, 134.21, 128.61, 128.03, 126.61, 123.25, 65.1, 21.02 rsc.orgchemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and alkene functionalities. A strong band for the C=O stretching of the ester group is prominent, alongside bands for C=C stretching of the aromatic ring and the vinyl group, and C-O stretching of the ester. rsc.orgrsc.org A unique absorbance band for this compound has been identified at 1023 cm⁻¹, which can be used to quantify it in mixtures with other cinnamyl esters. sciepub.comsciepub.com

¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR

Solid-state ¹³C CP/MAS NMR is a specialized technique used to analyze the structure of solid materials. It has been instrumental in studying the interaction between this compound and adsorbents. In a study on the separation of this compound from cinnamaldehyde using a β-cyclodextrin polyurethane (CDPU) polymer, ¹³C CP/MAS NMR was used to confirm the successful adsorption. rsc.org After adsorption of this compound onto the polymer, new signals corresponding to the carbons of this compound appeared in the spectrum of the polymer at 14, 59, and 117 ppm, confirming that the guest molecule had been adsorbed onto the CDPU. rsc.orgresearchgate.net

Quantum Chemical Calculations for Adsorption Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to provide molecular-level insights into the properties and interactions of this compound. These theoretical studies complement experimental findings, especially in understanding adsorption mechanisms.

In research focused on separating this compound and cinnamaldehyde, DFT calculations were performed to investigate the theoretical feasibility of using a β-cyclodextrin polyurethane polymer as a selective adsorbent. rsc.orgscielo.org.mx The calculations helped to elucidate the nature of the interaction between this compound and the adsorption sites on the polymer. rsc.org The results showed that the binding energies of this compound onto the adsorption sites were consistently higher than those of cinnamaldehyde, which qualitatively explains the experimentally observed superior affinity of the polymer for this compound. rsc.org These non-covalent interactions include hydrogen bonding and hydrophobic interactions. rsc.orgrsc.orgresearchgate.net

Further theoretical investigations have used quantum chemical calculations and molecular dynamic simulations to study the anti-corrosion abilities of phytochemicals, including this compound. tandfonline.comx-mol.net These studies calculate parameters like adsorption energies (Eads) to predict the performance of molecules as corrosion inhibitors. For this compound, the calculated adsorption energy on an iron surface was -121.75 kcal/mol, indicating strong adsorption potential. tandfonline.comx-mol.net

Future Research Directions and Applications

Investigation of Synergistic and Antagonistic Effects in Complex Mixtures (e.g., Essential Oils)

Essential oils are complex mixtures of volatile compounds where the biological activity of the whole oil is often greater than the sum of its individual components. This suggests the presence of synergistic or antagonistic interactions. Future research should focus on systematically investigating these interactions involving cinnamyl acetate (B1210297) within essential oil matrices.

Future studies could employ a checkerboard assay method to systematically test binary or tertiary combinations of cinnamyl acetate with other major and minor constituents of essential oils. This would allow for the quantification of synergistic, additive, or antagonistic effects against a panel of clinically relevant microorganisms. Understanding these interactions is crucial for developing more effective natural antimicrobial formulations.

Development of Novel this compound Derivatives with Enhanced Biological Activity

The chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. wikipedia.orgontosight.ai Cinnamic acid and its derivatives, including esters like this compound, have been shown to possess a wide range of pharmacological properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.aijocpr.com

Researchers have already begun to explore the synthesis of various cinnamamide (B152044) derivatives, which have demonstrated promising antioxidant and anti-inflammatory properties in vitro. ashdin.comashdin.com Another area of interest is the synthesis of harmine (B1663883) N9-cinnamic acid derivatives, which have shown significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Furthermore, novel cinnamic acid metronidazole (B1676534) ester derivatives have been designed and synthesized, exhibiting potential as anticancer agents by inhibiting EGFR and HER-2 kinases. pkusz.edu.cn

Future research should focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the phenyl ring, the acetate group, and the propenyl chain of this compound to understand how these changes affect its biological activity.

Synthesis of hybrid molecules: Combining the this compound moiety with other pharmacologically active molecules to create hybrid compounds with dual or synergistic therapeutic effects.

Computational modeling: Utilizing molecular docking and other computational tools to predict the biological activity of newly designed derivatives and to understand their interactions with molecular targets.

Exploration of Delivery Systems for Targeted Biological Applications

The therapeutic potential of this compound and its derivatives can be significantly enhanced through the development of advanced delivery systems. These systems can improve solubility, protect the compound from degradation, and enable targeted delivery to specific sites in the body, thereby increasing efficacy and reducing potential side effects.

One promising approach is the use of nanocarriers. A recent study described the development of novel block copolymer nanocarriers for cannabidiol (B1668261) that incorporated cinnamyl moieties. mdpi.com This modification resulted in significantly higher encapsulation efficiency and a slower, more prolonged release of the drug. mdpi.com This suggests that cinnamyl-modified polymers could be a valuable platform for delivering other hydrophobic drugs.

Another area of exploration is the development of formulations for controlled release in the gastrointestinal tract. A study on a synergistic blend of compounds including this compound, called CIN-102, found that incorporating it into coated pellets and mini-tablets allowed for controlled release in the colon. nih.gov This targeted delivery was crucial for its effectiveness against colitis in an animal model. nih.gov

Future research in this area should investigate:

Various nanoparticle systems: Including liposomes, solid lipid nanoparticles, and polymeric nanoparticles for the encapsulation of this compound.

Stimuli-responsive systems: Delivery systems that release the active compound in response to specific physiological triggers, such as pH or enzymes, at the target site.

Topical delivery systems: Formulations like microemulsions and hydrogels to enhance the dermal and transdermal delivery of this compound for skin-related applications.

Further Elucidation of Molecular Mechanisms in In Vivo Models

While in vitro studies provide valuable initial insights, a thorough understanding of the biological effects of this compound requires investigation in living organisms. In vivo studies are essential to elucidate its metabolic fate, identify its molecular targets, and confirm its therapeutic efficacy and safety.

Cinnamon extracts containing this compound have been shown to have neuroprotective effects in animal models of Alzheimer's disease. plos.org The extract was found to inhibit the formation of amyloid-β oligomers and fibrils. plos.org In a study investigating the anti-inflammatory properties of Cinnamomum osmophloeum, of which this compound is a constituent, oral administration was shown to attenuate the expression of key inflammatory markers in a mouse model of colitis. nih.gov Furthermore, molecular docking and dynamics simulations have been used to predict the interaction of this compound with various protein targets, such as those involved in Alzheimer's disease. fortunejournals.com

However, the specific molecular mechanisms of this compound itself, as opposed to the whole extract, are often not fully delineated. Future in vivo research should aim to:

Utilize knockout or transgenic animal models: To identify the specific receptors, enzymes, and signaling pathways that are modulated by this compound.

Employ advanced imaging techniques: To visualize the biodistribution and target engagement of labeled this compound in real-time.

Conduct comprehensive pharmacokinetics and metabolism studies: To understand how this compound is absorbed, distributed, metabolized, and excreted in the body. wikipedia.org

Sustainable Production and Process Intensification

The increasing interest in this compound for various applications necessitates the development of sustainable and efficient production methods. While it can be extracted from natural sources, the yields are often low. wikipedia.org Chemical synthesis offers a higher yield but can involve harsh chemicals and conditions. researchgate.netgoogle.com

Biocatalysis, using enzymes or whole-cell systems, presents a promising green alternative. Lipase-catalyzed synthesis of this compound has been extensively studied, with researchers optimizing various parameters to achieve high conversion rates. indexcopernicus.com For instance, ultrasound-assisted enzymatic synthesis has been shown to significantly reduce reaction times and improve yields. nih.govcapes.gov.br The use of immobilized enzymes allows for easier catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

Another innovative approach is the de novo biosynthesis of this compound in engineered microorganisms like Escherichia coli. researchgate.netsci-hub.se By constructing an artificial biosynthetic pathway, researchers have been able to produce this compound from simple carbon sources like glucose. sci-hub.se

Future research in this area should focus on:

Discovering and engineering novel enzymes: Identifying new lipases or esterases with improved stability, activity, and selectivity for this compound synthesis. acs.org

Optimizing fermentation and biocatalytic processes: Improving the productivity and yield of microbial and enzymatic synthesis through metabolic engineering and process optimization.

Developing integrated production and separation processes: Designing continuous flow reactors and efficient downstream processing techniques to reduce costs and environmental impact. acs.org

Q & A

Basic Research Questions

How can cinnamyl acetate be biosynthesized in microbial systems?

This compound can be synthesized in engineered Escherichia coli by leveraging plant-derived benzyl alcohol O-acyltransferases (BAATs). These enzymes catalyze the esterification of cinnamyl alcohol with acetyl-CoA. Key steps include:

  • Enzyme Screening : Testing BAATs from diverse plant sources for substrate flexibility and catalytic efficiency .
  • Pathway Construction : Introducing heterologous genes for cinnamyl alcohol synthesis (e.g., phenylpropanoid pathway genes) and BAATs into E. coli .
  • Optimization : Adjusting fermentation conditions (e.g., carbon source, induction timing) to achieve yields up to 166.9 ± 6.6 mg/L .

What analytical methods are used to quantify this compound in reaction mixtures?

Gas chromatography (GC) is the primary method for quantifying this compound. A validated protocol includes:

  • Sample Preparation : Dilution with n-hexane and filtration through a 0.25 µm membrane .
  • GC Parameters :
    • Column: Capillary column with nitrogen carrier gas (split ratio 1:1).
    • Temperature Program: 130°C (1 min) → 210°C (20°C/min ramp, 5 min hold) → 280°C (60°C/min ramp, 2 min hold) .
    • Detection: Flame ionization detector (FID) at 300°C.
  • Quantification : Using retention times (3.8 min for cinnamyl alcohol, 4.7 min for this compound) and peak area ratios .

What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Classification : Classified as a Category 2 eye irritant (H319) under EU Regulation (EC) No 1272/2008 .
  • Protective Measures :
    • PPE : Safety goggles, nitrile gloves, and impervious lab coats .
    • Engineering Controls : Fume hoods for vapor containment and emergency eyewash stations .
  • Storage : Store at 2–8°C in airtight containers away from strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

How do metal nanocomposites enhance catalytic efficiency in this compound etherification?

Ag–Pd@rutin nanocomposites catalyze the O-allylation of this compound with phenols (e.g., p-cresol) via:

  • Mechanism : Synergistic effects between Ag (electron transfer) and Pd (surface activation) enhance reaction rates .
  • Characterization :
    • XPS Analysis : Confirms elemental composition and oxidation states (e.g., Ag⁰, Pd⁰) using Al Kα X-ray source and Thermo Avantage Software .
    • NMR Validation : ^1H and ^13C-NMR verify product identity (e.g., ether bond formation) .
  • Optimization : Reaction conditions (solvent, temperature) are tuned to minimize byproducts and maximize yield .

What computational approaches validate this compound's interactions with bacterial virulence proteins?

  • Molecular Docking : this compound shows strong binding to H. pylori virB4 and virB9 proteins, with binding energies comparable to known inhibitors .
  • Molecular Dynamics (MD) Simulations :
    • Stability Metrics : Root-mean-square deviation (RMSD) and radius of gyration (Rg) analyses confirm structural stability of this compound–protein complexes over 100-ns simulations .
  • Pharmacokinetics : SwissADME and ADMETLab 2.0 predict favorable drug-likeness (e.g., LogP = 2.8, bioavailability score = 0.55) .

How does microwave-assisted extraction influence this compound yield compared to traditional methods?

  • Microwave-Assisted Steam Distillation (MASD) : Yields 9.553% this compound from cinnamon, outperforming traditional steam distillation (SD: 8.583%) and ultrasound-assisted methods (UASD: 8.210%) .
  • Mechanism : Microwave polarization disrupts plant cell walls, enhancing diffusion of polar esters like this compound .
  • Validation : GC-MS quantifies total esters and identifies synergistic effects with phenylethyl acetate and benzyl benzoate .

Methodological Notes

  • Contradictions : While MASD improves yield, thermal degradation risks require strict temperature control (≤100°C) .
  • Data Gaps : Limited studies exist on this compound’s long-term stability under UV/oxidizing conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.